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Japonicin-2

Cat. No.: B1576311
Attention: For research use only. Not for human or veterinary use.
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Description

Japonicin-2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin of the Chaochiao brown frog, Rana chaochiaoensis . This peptide is part of the innate immune defense system of amphibians and exhibits potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Its primary mechanism of action is believed to be membrane disruption; this compound permeabilizes the bacterial cell membrane, leading to cell death . Beyond its activity against planktonic (free-swimming) bacteria, this compound demonstrates promising anti-biofilm capabilities, showing efficacy in both inhibiting biofilm formation and eradicating pre-formed biofilms of MRSA . The peptide has a molecular weight of 2291.9 Da and a theoretical isoelectric point (pI) of 10.32, characterized by its linear sequence: VVPAFVLLKKAICIMFKRNC, which includes a disulfide bond between Cys13 and Cys20 that stabilizes its structure . With its multifaceted biological properties and novel mechanism, this compound serves as a valuable research tool for exploring new strategies to overcome antibiotic resistance and for studying host-defense peptides. This product is supplied as a lyophilized powder with a purity of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
 B1576311 Japonicin-2

Properties

bioactivity

Antibacterial

sequence

FGLPMLSILPKALCILLKRKC

Origin of Product

United States

Discovery, Isolation, and Initial Characterization Methodologies in Research

Historical Context and Source Organisms of Japonicin-2 Discovery

This compound was first identified as part of a novel family of antimicrobial peptides isolated from the granular glands of the Japanese brown frog, Rana japonica. e-fas.orgresearchgate.netresearchgate.net Subsequent research has led to the isolation of this compound variants from other frog species within the Ranidae family, demonstrating the peptide's distribution across related species. These include the Chaochiao brown frog (Rana chaochiaoensis) and the Chinese frog, Rana dybowskii. mdpi.comcapes.gov.brdntb.gov.uacapes.gov.br The discovery of these peptides in different species, which often show slight variations in their amino acid sequences, allows for comparative studies and provides insights into the evolutionary relationships between these frogs. researchgate.netmdpi.com

Source OrganismSpecies NameCommon NameLocation Found
Rana japonica Japanese Brown FrogJapan e-fas.orgresearchgate.net
Rana chaochiaoensis Chaochiao Brown FrogChina mdpi.comdntb.gov.ua
Rana dybowskii Chinese Frog / Dybowski's FrogChina, Korea capes.gov.brcapes.gov.br

Advanced Isolation Techniques for Amphibian Peptides in Research Settings

The isolation of this compound from its natural source relies on a multi-step process designed to separate it from a complex mixture of other peptides and proteins present in amphibian skin secretions. royalsocietypublishing.org The process typically begins with the stimulation of peptide release from the frog's skin, often using a non-harmful method involving norepinephrine. researchgate.netnih.gov The collected secretion is then subjected to a series of purification steps.

Chromatography is the cornerstone technique for purifying amphibian peptides. d-nb.info

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the predominant method for the purification of peptides like this compound. researchgate.nettubitak.gov.tr The crude skin secretion is first partially purified, often using a Sep-Pak cartridge, before being injected into an HPLC system. researchgate.net The separation is based on the hydrophobicity of the peptides. A gradient of an organic solvent, such as acetonitrile, is used to elute the peptides from a nonpolar stationary phase (e.g., C18 or C4 columns). researchgate.netroyalsocietypublishing.org Fractions are collected and monitored for purity. royalsocietypublishing.org

Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, can be used as an initial separation step to fractionate the crude secretion based on the molecular size of its components. e-fas.org

Once a peptide is purified, its identity and structure are confirmed using spectrometric methods.

Mass Spectrometry (MS): This is a critical tool for determining the precise molecular mass of the isolated peptides. researchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently employed to identify individual peptides from HPLC fractions by comparing their measured mass to known values. researchgate.netnih.govtubitak.gov.tr

Tandem Mass Spectrometry (LC-MS/MS): For novel peptides or for definitive structural confirmation, liquid chromatography-tandem mass spectrometry is used. ijcmas.com This technique provides amino acid sequence information by fragmenting the peptide and analyzing the resulting smaller pieces, allowing for complete characterization. ijcmas.com

This compound VariantAmino Acid SequenceMolecular Mass (Da)Source Organism
Japonicin-2Ja FGLPMLSILPKALCILLKRKC2374.0Rana japonica
Japonicin-2CHa FVLPLLGILPKELCIVLKKNC2341.0Rana chaochiaoensis
Dybowskin-4 (this compound related) VWPLGLVICKALKIC1637.1Rana dybowskii

Note: Data compiled from various sources. nih.govresearchgate.netcapes.gov.brnih.gov The sequences show variations characteristic of peptide evolution across different species.

Chromatographic Separation Methodologies (e.g., HPLC, RP-HPLC, Gel Filtration)

Gene-Encoding and Ribosomal Biosynthesis of this compound Prepropeptides

Understanding the biological production of this compound requires a shift from analytical chemistry to molecular biology, focusing on the genetic blueprint and the cellular machinery that synthesizes it.

The first molecular cloning of a cDNA encoding a this compound family peptide was achieved from a total RNA preparation from the skin of Rana japonica. researchgate.netnih.gov This research was pivotal, as it unveiled the structure of the precursor protein from which the mature this compound peptide is derived.

The analysis of the precursor's cDNA sequence revealed a classic organization for amphibian antimicrobial peptides. researchgate.netdiva-portal.org It consists of:

A highly conserved N-terminal signal peptide region.

A conserved acidic intervening pro-sequence.

A hypervariable C-terminal region that contains the sequence of the mature this compound peptide. researchgate.netnih.gov

Semi-quantitative analysis using real-time RT-PCR has demonstrated that the expression of the gene encoding the this compound precursor (preprojaponicin-2Ja mRNA) is overwhelmingly localized in the skin, with significantly lower levels detected in other tissues like skeletal muscle, kidney, and stomach. researchgate.net Further confirmation through in-situ hybridization showed the presence of the precursor's mRNA within the cytoplasm of the specialized granular glands in the frog's dorsal skin. researchgate.netnih.gov

The biosynthesis of this compound is a multi-step process that begins with the ribosomal translation of the mRNA into a large precursor protein, or prepropeptide. This precursor is inactive and must undergo a series of enzymatic modifications to become the mature, functional peptide. This pathway is a common strategy observed in the biosynthesis of many amphibian skin peptides. imrpress.comnih.gov

The key processing events include:

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off as the prepropeptide is directed into the secretory pathway.

Propeptide Excision: Specific endoproteases recognize and cleave at defined sites, liberating the mature peptide sequence from the acidic propeptide region.

Post-Translational Modifications (PTMs): this compound contains a disulfide bridge, which is a critical PTM for its structure and function. researchgate.net This bond forms between two cysteine residues in the peptide chain, creating a cyclic region often referred to as a "Rana box," a feature common to many peptides from the Ranidae family. capes.gov.brnih.gov The formation of this intramolecular bond is an enzyme-catalyzed process that occurs after the peptide has been synthesized.

This intricate biosynthetic pathway, from a single gene to a complex, multi-component secretion system, highlights the sophisticated chemical defense strategy evolved by these amphibians.

Structural Biology and Structure Activity Relationship Sar Studies of Japonicin 2

Elucidation of Primary and Secondary Structures of Japonicin-2 in Research

The determination of the molecular architecture of this compound has been a key focus of scientific investigation, revealing a complex and highly organized peptide structure.

This compound is a cationic antimicrobial peptide originally isolated from the skin of frogs such as the Japanese brown frog, Rana japonica. researchgate.net The primary structure, or amino acid sequence, is fundamental to its function. The sequence of this compound has been identified as FGLPMLSILPKALCILLKRKC. scispace.comnih.gov The determination of this sequence is typically achieved through methods such as Edman degradation for N-terminal sequencing and mass spectrometry. cnjournals.comnews-medical.net This 21-residue peptide sequence provides the foundation for its higher-order structures and interactions.

Table 1: Amino Acid Sequences of this compound and an Analogue
PeptideAmino Acid SequenceNet Positive Charge (at neutral pH)Source
This compoundF-G-L-P-M-L-S-I-L-P-K-A-L-C-I-L-L-K-R-K-C+4 researchgate.netnih.gov
Japonicin-2CHaF-V-L-P-L-L-G-I-L-P-K-E-L-C-I-V-L-K-K-N-C+2 researchgate.netnih.gov

In aqueous solutions, peptides like this compound often exist in a disordered or random coil state. semanticscholar.org However, upon interaction with bacterial membranes, they typically undergo a significant conformational change. In membrane-mimetic environments, such as organic solvents (e.g., trifluoroethanol/water mixtures) or in the presence of lipid micelles, this compound adopts a distinct alpha-helical conformation. scispace.com An alpha-helix is a common secondary structure motif in proteins and peptides, characterized by a right-handed coil in which every backbone N-H group forms a hydrogen bond with the backbone C=O group of the amino acid located four residues earlier in the sequence (known as an i+4 → i hydrogen bond). ditki.comwikipedia.org This amphipathic helical structure, which positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, is crucial for its ability to interact with and disrupt the lipid bilayer of bacterial membranes.

A defining structural feature of this compound is its C-terminal cyclic domain. semanticscholar.org This ring is formed by the creation of an intramolecular disulfide bond, a covalent linkage between the sulfur atoms of two cysteine (Cys) residues. motifbiotech.com In this compound, this disulfide bridge forms between the cysteine at position 14 and the cysteine at position 21 of the peptide chain. researchgate.net This linkage creates a cyclic octapeptide region (a ring composed of eight amino acids), often referred to as a "Rana box" domain, a feature found in several antimicrobial peptides isolated from ranid frogs. semanticscholar.org This constrained cyclic structure is believed to enhance the peptide's stability and is critical for its biological activity, as it helps maintain a rigid conformation necessary for effective membrane disruption. illinois.edu

Alpha-Helical Conformation Analysis in Membrane-Mimetic Environments

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov The goal of QSAR is to develop predictive models that can estimate the activity of novel, un-synthesized molecules, thereby guiding the design of more potent analogues. ijpsr.comresearchgate.net

For antimicrobial peptides, QSAR models typically use molecular descriptors that quantify key physicochemical properties like hydrophobicity, charge, helical content, and amphipathicity. mdpi.com These descriptors are used to build statistical regression models that link structural features to antimicrobial potency. ijpsr.com While QSAR is a widely applied technique for developing analogues of various therapeutic agents, specific, detailed QSAR models developed exclusively for this compound analogues are not extensively documented in the reviewed scientific literature. However, the principles of QSAR are directly applicable to understanding the activity of this compound variants.

Impact of Targeted Structural Modifications on Biological Activity and Potency

The modification of the primary structure of this compound through the substitution of specific amino acids has a profound impact on its biological activity. These structure-activity relationship (SAR) studies are vital for understanding its mechanism of action and for designing analogues with improved therapeutic properties.

The critical importance of cationicity is demonstrated by comparing this compound with its naturally occurring analogue, Japonicin-2CHa, isolated from the frog Rana chaochiaoensis. nih.gov this compound has a net positive charge of +4. researchgate.net In contrast, Japonicin-2CHa, which has several amino acid substitutions including Ala12→Glu and Lys20→Asn, possesses a reduced net positive charge of +2. researchgate.netnih.gov This seemingly small reduction in cationicity results in a substantially weaker antimicrobial potency against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov This finding underscores that a high positive charge is a key determinant for the potent membrane-disrupting activity of this compound.

Effects of Specific Amino Acid Substitutions and Derivatizations (e.g., N-terminal acyl chains, C-terminal amidation)

The biological activity of this compound, an antimicrobial peptide (AMP), is significantly influenced by its amino acid composition and terminal modifications. Structure-activity relationship (SAR) studies have explored how specific amino acid substitutions and derivatizations, such as C-terminal amidation, affect its antimicrobial efficacy and selectivity.

Amino Acid Substitutions

Alterations in the amino acid sequence of this compound and its analogs can dramatically impact their antimicrobial properties. A key factor in this is the peptide's net positive charge, or cationicity, which is crucial for the initial electrostatic interaction with negatively charged bacterial membranes. nih.govmdpi.com

A comparative study between this compound and Japonicin-2CHa, which differ by seven amino acid substitutions, revealed a significant difference in their antimicrobial potency. Japonicin-2CHa exhibited weaker activity against both Staphylococcus aureus and Escherichia coli compared to this compound. researchgate.net This reduced activity is attributed to a decrease in the net positive charge of Japonicin-2CHa. researchgate.net Specifically, the substitutions Ala12→Glu and Lys20→Asn in Japonicin-2CHa lower its net charge to +2 at a neutral pH, whereas this compound maintains a higher net charge of +4. researchgate.net This highlights the critical role of cationicity in the antimicrobial function of the Japonicin family of peptides.

The introduction of specific amino acid residues can also influence the peptide's secondary structure, such as its helicity, which is often important for its mechanism of action. mdpi.comnih.gov For instance, in other antimicrobial peptides like the brevinins, substituting a leucine (B10760876) with a proline can introduce a hinge in the peptide's structure, which can be a strategic modification to modulate activity. mdpi.com While specific proline substitution studies on this compound are not detailed in the provided information, the principle of altering secondary structure through amino acid replacement is a well-established strategy in AMP design. mdpi.comnih.gov

Table 1: Comparison of this compound and Japonicin-2CHa

Peptide Amino Acid Substitutions (relative to this compound) Net Charge (neutral pH) Antimicrobial Activity
This compound - +4 Higher
Japonicin-2CHa Seven substitutions, including Ala12→Glu and Lys20→Asn +2 Weaker

C-terminal Amidation

Post-translational modifications, particularly C-terminal amidation, are common in antimicrobial peptides and can significantly enhance their biological activity. nih.govcore.ac.ukbiorxiv.orglongdom.org This modification involves the conversion of the C-terminal carboxylic acid to an amide, which can increase the peptide's net positive charge and stabilize its secondary structure, such as an α-helix. nih.govresearchgate.net

Studies on other AMPs, such as aureins, have demonstrated that C-terminal amidation can lead to a higher helical content in the presence of lipid membranes. nih.govresearchgate.net This enhanced helicity is often correlated with increased antimicrobial efficacy. nih.gov The amide group can also influence the peptide's interaction with the lipid bilayer, affecting its insertion and membrane-disrupting capabilities. nih.govbiorxiv.org For example, in some peptides, the amidated C-terminus promotes stronger binding to the membrane. biorxiv.org

While direct studies on the C-terminal amidation of this compound were not found in the provided search results, the general principles derived from other AMPs strongly suggest that this modification would likely enhance its antimicrobial activity. nih.govcore.ac.ukresearchgate.net The increased cationicity and structural stabilization afforded by amidation are key factors that generally improve the function of this class of peptides. nih.govnih.govcore.ac.uk

Biological Activities and Molecular Mechanisms of Action in Preclinical Research Models

Broad-Spectrum Antimicrobial Efficacy in In Vitro and In Vivo Preclinical Models

Japonicin-2 and its analogues, such as Japonicin-2LF, have shown potent antimicrobial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. nih.govnih.govlongdom.org This broad-spectrum efficacy is a key characteristic of many antimicrobial peptides (AMPs) and highlights the potential of this compound as a versatile anti-infective agent. longdom.org

Activity against Gram-Positive Bacterial Strains (e.g., S. aureus, MRSA)

This compound exhibits pronounced activity against Gram-positive bacteria, most notably Staphylococcus aureus and its methicillin-resistant variant (MRSA). nih.govnih.gov One of its analogues, Japonicin-2LF, which was isolated from the skin secretion of the Fujian Large-headed Frog (Limnonectes fujianensis), has shown particularly potent effects against these pathogens. nih.gov In laboratory tests, this compound demonstrated a minimum inhibitory concentration (MIC) of 20 μM against S. aureus. nih.gov Furthermore, in vivo studies using a Galleria mellonella (wax moth larvae) infection model demonstrated that Japonicin-2LF could significantly reduce the mortality of larvae infected with MRSA. nih.gov This suggests its potential effectiveness in a living organism. nih.gov

Table 1: In Vitro Antimicrobial Activity of this compound

Microorganism Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus - 20 μM
Escherichia coli - 12 μM

Data sourced from Isaacson et al. (2002). nih.gov

Activity against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)

The antimicrobial action of this compound extends to Gram-negative bacteria. nih.govlongdom.org Research has documented its inhibitory effects against Escherichia coli, with a reported MIC of 12 μM. nih.gov This demonstrates the peptide's ability to counteract pathogens with the more complex outer membrane characteristic of Gram-negative organisms. The broad-spectrum activity encompassing both Gram-positive and Gram-negative bacteria is a promising feature for the development of new antimicrobial therapies. longdom.org

Anti-Biofilm Activity and Biofilm Inhibition Research

In addition to its effects on planktonic (free-floating) bacteria, Japonicin-2LF has demonstrated significant capabilities in combating bacterial biofilms. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate. Japonicin-2LF has been shown to both inhibit the formation of and eradicate established biofilms, particularly those of MRSA. nih.gov It appears to act like a detergent, breaking down the biofilm matrix and killing the embedded bacteria. frontiersin.org

Elucidation of Cellular and Subcellular Mechanisms of Action

The antimicrobial effects of this compound are primarily attributed to its interaction with and disruption of microbial cell membranes. nih.govnih.gov This mechanism is a common feature of many cationic antimicrobial peptides. nih.govmdpi.com

Membrane Permeabilization and Disruption Processes

A key mechanism of action for this compound and its analogue Japonicin-2LF is the permeabilization of the bacterial cell membrane. nih.govnih.gov Fluorescent staining techniques have revealed that treatment with Japonicin-2LF leads to increased permeability of the cell membrane. nih.gov This disruption of the membrane integrity is the primary method by which the peptide kills bacteria. nih.gov This process of membrane disruption can lead to the leakage of cytoplasmic contents and ultimately, cell death. mdpi.com

Electrostatic and Hydrophobic Interactions with Microbial Cell Membranes

The interaction of this compound with microbial membranes is driven by a combination of electrostatic and hydrophobic forces. mdpi.comnih.gov As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial cell membranes. mdpi.comnih.gov This initial attraction is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer of the membrane. mdpi.com Circular dichroism studies have shown that this compound adopts an alpha-helical conformation in a hydrophobic environment, a common characteristic of many membrane-active antimicrobial peptides. nih.gov This amphipathic structure, with distinct hydrophilic and hydrophobic faces, facilitates its disruptive integration into the bacterial membrane. nih.gov

Investigating Potential Intracellular Targets and Signaling Pathways

Antimicrobial peptides (AMPs) can exert their effects through various mechanisms, including the disruption of the microbial cell membrane and interaction with intracellular components. researchgate.netimrpress.com While the primary mode of action for many AMPs from the Ranidae family is membrane permeabilization, some are known to translocate across the membrane to engage with intracellular targets without causing lysis. mdpi.comscispace.commdpi.com These targets can include nucleic acids, such as DNA and RNA, thereby interfering with essential metabolic processes like DNA synthesis. researchgate.netmdpi.com For instance, the AMP buforin II has been shown to bind to both DNA and RNA. mdpi.com

This compound, an antimicrobial peptide isolated from the skin of the Japanese brown frog Rana japonica, is known to adopt an alpha-helical conformation, a common structural feature for many cationic AMPs that interact with membranes. nih.gov While its primary antimicrobial activity is generally associated with membrane interaction, the potential for intracellular activity exists, as is the case for other amphibian AMPs. researchgate.netfrontiersin.org However, specific studies detailing the intracellular targets of this compound are not extensively documented in current research.

Furthermore, the signaling pathways modulated by this compound are not yet fully elucidated. Research on extracts from Ophiopogon japonicus has identified compounds with anti-inflammatory properties that act by inhibiting the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway. nih.govnih.gov This pathway is crucial in regulating inflammatory responses. nih.gov Similarly, other studies have shown that various natural compounds can inhibit pro-inflammatory responses by targeting signaling pathways like p38/JNK/AP-1. mdpi.com While these findings highlight potential mechanisms for related natural products, direct evidence linking this compound to the modulation of these specific signaling pathways requires further investigation.

Research into Synergistic Interactions with Conventional Antimicrobials

A significant area of research in the field of antimicrobial peptides is their potential for use in combination therapy with conventional antibiotics. frontiersin.org This approach is promising for several reasons: it can reduce the required effective dose of the antimicrobial agent, thereby lowering costs and potential toxicity, and it may extend the useful lifespan of existing antibiotics by combating the development of multidrug-resistant (MDR) bacteria. frontiersin.orgnih.gov Many AMPs have demonstrated synergistic effects with traditional antibiotics, enhancing their efficacy against resistant strains. mdpi.comfrontiersin.org

The rationale behind this synergy is that the AMP can disrupt the bacterial membrane, even if not lethally, making it easier for the conventional antibiotic to enter the cell and reach its target. mdpi.com This combined action can be effective against entrenched biofilms, which are notoriously resistant to standard antibiotic treatment. nih.gov For example, small molecules like 2-aminoimidazoles have been shown to work synergistically with antibiotics to disperse biofilms and resensitize MDR strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov

While the principle of synergy is well-established for the AMP class of molecules, specific studies detailing the synergistic interactions between this compound and conventional antimicrobial drugs have not been identified in the reviewed preclinical research. Such investigations would be a valuable next step in evaluating the full therapeutic potential of this peptide.

Exploration of Ancillary Biological Activities in Preclinical Contexts (e.g., anti-inflammatory, antioxidant pathways, where relevant to AMPs)

Beyond their direct antimicrobial effects, many AMPs possess ancillary biological activities, including immunomodulatory, anti-inflammatory, and antioxidant properties. mdpi.comfrontiersin.org These secondary functions are critical components of the host's innate defense system. frontiersin.org

In the context of this compound, which is derived from an amphibian, it is part of a complex skin secretion that serves not only to protect against microbial invasion but also to aid in processes like wound repair. imrpress.com Research on other amphibian peptides has demonstrated these multifaceted roles. For example, some peptides can promote wound closure through pathways involving the epidermal growth factor receptor. imrpress.com

While direct studies on the anti-inflammatory or antioxidant activities of this compound are limited, research on extracts from plants with the japonica designation has revealed significant related properties. For instance, extracts from Ophiopogon japonicus have demonstrated both antioxidant and anti-inflammatory effects. nih.govscirp.orgnih.gov A polysaccharide from Ophiopogon japonicus, OJP2, was shown to increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and decrease levels of malondialdehyde (MDA), an indicator of oxidative damage. scirp.org Similarly, compounds isolated from the rhizome of Ophiopogon japonicus were found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in macrophage cells. nih.govnih.gov

Additionally, studies on other amphibian peptides have explored the structural basis for such ancillary activities. For example, the elimination of a C-terminal heptapeptide (B1575542) ring in the peptide amurin-9KY was found to significantly increase its antioxidant activity due to the resulting free cysteine residues. semanticscholar.org Given that this compound also possesses a cyclic structure, its potential for similar activities warrants further specific investigation. researchgate.netnih.gov

Data Tables

Table 1: Antimicrobial Activity of this compound and Related Peptides

Peptide Organism MIC (μM) vs. E. coli MIC (μM) vs. S. aureus Source
This compound Rana japonica 12 20 nih.gov
Japonicin-1 Rana japonica 30 >100 nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
2-aminoimidazoles
4'-O-Demethylophiopogonanone E
Amurin-9KY
Buforin II
Japonicin-1
This compound
Japonicin-2CHa
Malondialdehyde (MDA)
Nitric Oxide (NO)
OJP2 (polysaccharide)
Oleic acid
Palmitic acid
Superoxide dismutase (SOD)

Preclinical Research Methodologies for Efficacy and Mechanism Assessment

In Vitro Experimental Paradigms for Antimicrobial Evaluation

In vitro studies form the foundational assessment of any potential antimicrobial agent. For Japonicin-2 and its derivatives, these have primarily involved determining its minimum effective concentrations, evaluating its killing kinetics, and assessing its impact on bacterial membrane integrity.

The antimicrobial potency of Japonicin-2LF, an analogue of this compound, has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. frontiersin.org These values are typically determined using broth microdilution methods according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI). frontiersin.org

Japonicin-2LF has demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov The peptide's efficacy has been evaluated against both reference strains and clinical isolates, providing a comprehensive overview of its antimicrobial spectrum. nih.gov

Table 1: MIC and MBC Values of Japonicin-2LF Against Selected Bacterial Strains

Microorganism Strain Type MIC (µM) MBC (µM)
Staphylococcus aureus Reference Strain 4 8
Staphylococcus aureus MRSA (Clinical Isolate) 8 16
Escherichia coli Reference Strain 32 64
Pseudomonas aeruginosa Reference Strain 64 >64

Note: The data in this table is illustrative and compiled from typical findings for antimicrobial peptides with similar profiles. Actual values may vary based on specific experimental conditions.

Time-kill kinetic assays are performed to understand the dynamic relationship between an antimicrobial agent's concentration and its bactericidal or bacteriostatic effect over time. pensoft.net These studies involve exposing a standardized bacterial inoculum to the antimicrobial peptide at various concentrations (often multiples of the MIC) and measuring the number of viable bacteria (Colony Forming Units per milliliter, CFU/mL) at different time points. researchgate.net

For Japonicin-2LF, time-kill assays have revealed a rapid bactericidal action, particularly against MRSA. frontiersin.org This rapid killing is a characteristic feature of many membrane-active antimicrobial peptides. The rate of bacterial killing is typically dependent on the concentration of the peptide.

Table 2: Illustrative Time-Kill Kinetics of Japonicin-2LF against MRSA

Time (hours) Log10 CFU/mL (Control) Log10 CFU/mL (Japonicin-2LF at 2x MIC) Log10 CFU/mL (Japonicin-2LF at 4x MIC)
0 6.0 6.0 6.0
2 7.2 4.5 3.0
4 8.5 3.1 <2.0
8 9.0 <2.0 <2.0

Note: This table presents hypothetical data to illustrate the typical results of a time-kill kinetics study for a potent antimicrobial peptide.

A key aspect of understanding the mechanism of action of this compound is assessing its effect on the bacterial cell membrane. nih.govmdpi.com Various assays are employed to determine if the peptide disrupts membrane integrity and increases its permeability. Fluorescent staining is a common method used to visualize membrane damage. nih.gov For instance, the uptake of membrane-impermeant dyes such as propidium (B1200493) iodide or SYTOX Green by bacterial cells is indicative of membrane permeabilization. researchgate.net

Studies on Japonicin-2LF have confirmed that its antimicrobial activity is mediated through the permeabilization of the bacterial cell membrane. nih.govmdpi.comunina.it This disruption of the membrane leads to the leakage of intracellular contents and ultimately, cell death. unina.it The selectivity of this action towards bacterial over mammalian membranes is a critical area of investigation, often assessed through hemolytic assays. It has been noted that Japonicin-2LF can exhibit significant hemolytic activity at higher concentrations. mdpi.com

Time-Kill Kinetics and Growth Inhibition Studies

In Vivo Preclinical Animal Models for Infection Research

The Galleria mellonella (greater wax moth) larva is a widely used invertebrate model for studying microbial infections and the efficacy of antimicrobial agents. researchgate.netcolab.ws This model offers several advantages, including a low cost, rapid generation of results, and ethical considerations. researchgate.net The innate immune system of G. mellonella shares structural and functional similarities with that of vertebrates, making it a relevant preliminary in vivo screening tool. researchgate.net

The efficacy of Japonicin-2LF has been assessed using the G. mellonella infection model. nih.govmdpi.com In these studies, larvae are infected with a lethal dose of a pathogen, such as MRSA, and then treated with the antimicrobial peptide. The survival of the larvae is monitored over time to determine the protective effect of the compound. nih.gov

Given the significant threat posed by MRSA, specific infection models focusing on this pathogen are crucial. The G. mellonella model is frequently employed for this purpose. nih.govmdpi.com Research has demonstrated that treatment with Japonicin-2LF significantly reduces the mortality of larvae acutely infected with MRSA. nih.gov

In a study comparing its efficacy, Japonicin-2LF was shown to prevent approximately 50% mortality in a G. mellonella model of MRSA infection at a dose of 50 mg/kg. mdpi.com This demonstrates a tangible in vivo therapeutic effect, supporting its potential as a candidate for the development of new treatments for MRSA infections. nih.gov

Vertebrate Infection Models (e.g., Galleria mellonella infection model)

Advanced Computational and Bioinformatic Methodologies in this compound Research

The exploration of this compound's therapeutic potential is significantly augmented by advanced computational and bioinformatic methodologies. These in silico approaches provide a cost-effective and rapid means to predict the peptide's structure, function, and interactions at a molecular level, guiding further preclinical research. By leveraging computational power, researchers can gain deep insights into the mechanisms of action of this compound, accelerating its development as a potential therapeutic agent.

Peptide Sequence Analysis and Structure Prediction

A foundational step in the computational investigation of this compound involves a thorough analysis of its amino acid sequence to predict its physicochemical properties and three-dimensional structure. This process is crucial for understanding its potential antimicrobial activity and mechanism of interaction with cellular membranes.

Sequence Analysis and Physicochemical Properties:

The primary amino acid sequence of this compound is the starting point for a suite of bioinformatic analyses. Various online tools and databases are employed to calculate key physicochemical parameters that are known to influence the activity of antimicrobial peptides (AMPs). For instance, the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) and the Collection of Antimicrobial Peptides (CAMP) database can be queried to find information on this compound or homologous peptides nih.govresearchgate.netbicnirrh.res.in. Such databases provide curated information on peptide sequences, their sources, and reported activities.

Specialized tools are then used to compute properties that are critical for an AMP's function. The hydrophobicity and hydrophobic moment are calculated to predict the peptide's ability to insert into and disrupt microbial membranes peptide2.com. The net charge of the peptide at physiological pH is another crucial parameter, as a positive charge is often associated with the initial electrostatic attraction to negatively charged bacterial membranes researchgate.netnih.gov. The Boman index, which gives an estimate of the protein binding potential, can also be calculated researchgate.net. Computational tools like PyAMPA and amPEPpy can predict the antimicrobial propensity of a peptide sequence based on machine learning models trained on large datasets of known AMPs nih.govoup.com.

Physicochemical PropertyDescriptionPredicted Significance for this compoundRelevant Tools
Amino Acid SequenceThe linear order of amino acids.Determines all other properties and its biological function.UniProt, NCBI
Molecular WeightThe mass of one molecule of the peptide.Influences diffusion and interaction kinetics.ExPASy ProtParam, PeptideCutter expasy.org
Net ChargeThe overall electrical charge of the peptide at a specific pH.A positive charge is crucial for initial binding to negatively charged bacterial membranes. nih.govDBAASP, APD researchgate.netresearchgate.net
HydrophobicityThe tendency of the peptide to repel water.Drives the insertion of the peptide into the hydrophobic core of the cell membrane. peptide2.comHeliquest, HydroMCalc
Hydrophobic MomentA measure of the amphipathicity of a helical peptide.A high hydrophobic moment indicates a clear separation of hydrophobic and hydrophilic faces, which is characteristic of membrane-active helices.Heliquest, HydroMCalc
Boman IndexAn indicator of the potential for a peptide to bind to proteins.Can suggest potential interactions with molecular targets other than the cell membrane. researchgate.netAPD researchgate.net
Antimicrobial PropensityThe predicted likelihood of a peptide to have antimicrobial activity.Provides an initial in silico validation of its potential as an antimicrobial agent.CAMP, PyAMPA, amPEPpy nih.govnih.govoup.com

Secondary and Tertiary Structure Prediction:

Understanding the three-dimensional structure of this compound is paramount to elucidating its mechanism of action. Most antimicrobial peptides are unstructured in aqueous solution and adopt a defined secondary structure, often an α-helix, upon interacting with a membrane environment mdpi.com.

Several computational tools are available for predicting the secondary structure of peptides. Servers like JPred4 and PROTEUS2 utilize sophisticated algorithms based on machine learning and homology modeling to predict the propensity of different regions of the peptide to form α-helices, β-sheets, or random coils molbiol-tools.caproteus2.ca. For example, a helical wheel projection can be generated to visualize the amphipathic nature of a predicted α-helical segment, which is a hallmark of many membrane-disrupting AMPs bioone.org.

For tertiary structure prediction, more advanced tools that leverage artificial intelligence, such as AlphaFold and RoseTTAFold, can generate highly accurate 3D models of proteins and peptides rcsb.org. These tools predict the spatial arrangement of the amino acids, providing a static snapshot of the peptide's likely conformation. The NCBI's iCn3D web-based 3D structure viewer can be used to visualize and analyze these predicted structures nih.gov. While these predictions are powerful, it is important to remember that the structure of a peptide like this compound is likely to be dynamic and influenced by its environment.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations provide unparalleled, atomistic-level insights into the dynamic interactions between the peptide and a model cell membrane. These simulations can reveal the precise mechanism by which this compound disrupts the membrane, leading to bacterial cell death.

Setting up the Simulation:

A typical MD simulation of a peptide-membrane system involves several key steps. First, a 3D model of the this compound peptide, obtained from structure prediction methods, is placed in a simulation box. This box also contains a lipid bilayer designed to mimic a bacterial cell membrane. The composition of the lipid bilayer is crucial; for example, a model of a Gram-negative bacterial inner membrane might consist of a mixture of phosphatidylethanolamine (B1630911) (POPE) and phosphatidylglycerol (POPG) lipids mdpi.com. The system is then solvated with water molecules and ions to replicate physiological conditions yu.edu.jonih.gov.

Simulation and Analysis:

The simulation itself involves solving Newton's equations of motion for every atom in the system over a series of very small time steps. This generates a trajectory that describes how the position and velocity of each atom change over time. The analysis of this trajectory can reveal a wealth of information about the peptide-membrane interaction.

Key analyses performed on MD simulation trajectories include:

Peptide Binding and Insertion: Observing whether and how the peptide binds to the membrane surface and inserts into the hydrophobic core.

Conformational Changes: Tracking changes in the secondary structure of the peptide as it interacts with the membrane. For instance, an unstructured peptide may be observed to fold into an α-helix upon membrane binding mdpi.com.

Membrane Disruption: Monitoring the effect of the peptide on the integrity of the lipid bilayer. This can include the formation of pores, thinning of the membrane, or the disordered arrangement of lipid molecules yu.edu.jo.

Interaction Energies: Calculating the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals) between the peptide and the membrane to identify the key driving forces for binding and insertion.

Water and Ion Permeation: Assessing whether the peptide facilitates the leakage of water and ions across the membrane, a common mechanism of antimicrobial action mdpi.com.

Simulation Parameter/AnalysisDescriptionInsight Gained for this compound
System SetupCreation of a simulation box containing the peptide, a model membrane, water, and ions. nih.govProvides a realistic environment to study the peptide's behavior.
Force FieldA set of parameters that defines the potential energy of the system.Ensures accurate representation of the molecular interactions.
Simulation TimeThe duration of the simulation, typically on the order of nanoseconds to microseconds. mdpi.comAllows for the observation of dynamic processes like peptide binding and membrane disruption.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed peptide structures over time. yu.edu.joIndicates the stability of the peptide's conformation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each amino acid residue around its average position. yu.edu.joIdentifies flexible and rigid regions of the peptide.
Radius of Gyration (Rg)A measure of the compactness of the peptide's structure. yu.edu.joIndicates conformational changes such as folding or unfolding.
Potential of Mean Force (PMF)Calculates the free energy profile of the peptide as it moves from the aqueous phase into the membrane.Quantifies the energetic barriers and favorable locations for peptide insertion.

Through these detailed analyses, MD simulations can provide a dynamic and mechanistic understanding of how this compound exerts its antimicrobial effects, complementing experimental findings and guiding the design of more potent and selective analogues.

Target Prediction and Pathway Analysis in Drug Discovery Research

While the primary mechanism of action for many antimicrobial peptides is membrane disruption, some AMPs can also translocate across the membrane and interact with intracellular targets. Computational tools for target prediction and pathway analysis can be employed to explore these alternative or secondary mechanisms for this compound.

Target Prediction:

Predicting the potential intracellular targets of this compound can be approached using several computational strategies. Databases of known protein-protein interactions and drug-target interactions can be mined to identify proteins that are likely to interact with a peptide of this compound's characteristics. Structure-based virtual screening, where the 3D structure of this compound is "docked" against a library of protein structures, can also be used to predict binding partners.

Furthermore, machine learning-based tools can predict potential targets based on sequence features and other properties of the peptide. For antimicrobial peptides, these tools might suggest targets involved in essential cellular processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

Pathway Analysis:

Once potential molecular targets are identified, pathway analysis tools can be used to understand the broader biological consequences of these interactions. By mapping the predicted targets to known biological pathways, researchers can hypothesize how this compound might disrupt cellular function.

For example, if this compound is predicted to bind to a key enzyme in a metabolic pathway, pathway analysis could reveal the downstream effects of inhibiting this enzyme, potentially leading to a cascade of events that culminates in cell death. Gene ontology (GO) enrichment analysis is another valuable technique that can identify over-represented biological processes, molecular functions, and cellular components associated with the predicted targets, providing further clues about the peptide's mechanism of action.

The integration of these computational approaches provides a powerful framework for a comprehensive preclinical assessment of this compound. By combining sequence analysis, structure prediction, molecular dynamics simulations, and target prediction, researchers can build a detailed molecular-level understanding of this promising antimicrobial peptide, paving the way for its rational development as a novel therapeutic agent.

Synthetic Biology and Peptide Engineering Approaches for Research Applications

Rational Design and Synthesis of Japonicin-2 Analogues and Derivatives for Research

The rational design of this compound analogues involves strategic modifications to its amino acid sequence to improve its biological and physicochemical properties. This process relies on a deep understanding of how specific residues contribute to the peptide's structure and function.

Peptide engineering of this compound and related AMPs focuses on amplifying their antimicrobial potency while minimizing toxicity to host cells, thereby increasing their selectivity. Key strategies include:

Modulating Cationicity and Hydrophobicity: The net positive charge and hydrophobicity are critical determinants of an AMP's activity. nih.gov Increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.govfrontiersin.org For instance, in the scorpion-derived AMP Stigmurin, substituting serine and glycine (B1666218) with lysine increased the net charge from +2 to +7, broadening its activity spectrum against Gram-negative bacteria. frontiersin.org However, a delicate balance must be maintained, as excessive hydrophobicity can lead to non-specific interactions with eukaryotic cell membranes, increasing hemolytic activity. nih.gov

Amino Acid Substitution: Replacing specific amino acids can fine-tune the peptide's structure and function. Substituting glycine with α-aminoisobutyric acid (Aib) in an esculentin-1a (B1576700) analogue was shown to stabilize its α-helical structure, leading to improved activity against Staphylococcus aureus, including drug-resistant strains. acs.org Similarly, structure-activity relationship studies on the AMP anoplin (B1578421) led to the development of potent derivatives with increased lytic activity against both Gram-positive and Gram-negative bacteria by replacing specific residues with lysine. acs.org

Structural Modifications: this compound belongs to the brevinin-2 (B1175259) family and features a "Rana box," a conserved C-terminal cyclic domain formed by a disulfide bridge. mdpi.comnih.gov While this structure is a hallmark of many ranid frog AMPs, studies on related peptides have shown that removing this motif can significantly reduce hemolytic activity and enhance selectivity without a major loss of antimicrobial effect. mdpi.com Truncation of peptide sequences is another strategy to create smaller, potentially more selective analogues. nih.gov

The following table summarizes the effects of various engineering strategies on antimicrobial peptides, which are principles applicable to the rational design of this compound analogues.

Engineering Strategy Modification Example Observed Effect Reference
Increase CationicitySubstitution of neutral residues with Lysine (Lys) or Arginine (Arg).Enhanced electrostatic interaction with bacterial membranes, potentially increasing antimicrobial activity and broadening the spectrum. frontiersin.org
Modulate HelicityReplacement of Glycine (Gly) with α-aminoisobutyric acid (Aib).Stabilized α-helical conformation, leading to increased activity against specific bacterial strains like S. aureus. acs.org
Alter Structural MotifsDeletion of the C-terminal "Rana box" in a related peptide.Reduced hemolytic activity and enhanced selectivity. mdpi.com
Peptide TruncationCreation of shorter versions of the parent peptide.Can result in analogues with retained or even improved antimicrobial potency and selectivity. nih.gov

This table is based on findings from related antimicrobial peptide studies and illustrates principles applicable to this compound.

A significant hurdle for the application of peptides in biological systems is their susceptibility to degradation by proteases. Several strategies are employed to enhance the stability of this compound analogues for research:

Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to standard proteases, thereby increasing the peptide's half-life in experimental systems. acs.org

C-terminal Amidation: The amidation of the C-terminus is a common post-translational modification found in many natural AMPs. frontiersin.org This modification removes the negative charge of the carboxyl group, which can enhance the peptide's interaction with bacterial membranes and increase its resistance to carboxypeptidases. frontiersin.orggoogle.com

Use of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins can provide steric hindrance or altered bond characteristics that resist proteolytic cleavage. frontiersin.org

Cyclization: While this compound naturally contains a cyclic "Rana box", further cyclization strategies (e.g., head-to-tail or sidechain-to-sidechain) can be employed to create more constrained and stable structures. frontiersin.org

Peptide Engineering Strategies for Enhanced Activity and Selectivity

Recombinant Production Systems for this compound and its Variants for Research Scale-Up

Chemical synthesis of peptides is often expensive and not suitable for large-scale production. Recombinant DNA technology offers a cost-effective and scalable alternative for producing this compound and its engineered variants for extensive research. mdpi.comnih.gov

Microbial systems are the workhorses for recombinant protein production due to their rapid growth, high yields, and well-established genetic tools. nih.gov

Escherichia coli : E. coli is the most commonly used prokaryotic host for producing non-glycosylated peptides and proteins. nih.gov However, challenges can include the formation of insoluble inclusion bodies and the lack of post-translational modifications. Strategies to overcome this include co-expressing the peptide with a fusion partner like thioredoxin to enhance solubility.

Pichia pastoris : This methylotrophic yeast is a preferred eukaryotic system for producing complex proteins, including AMPs. nih.gov P. pastoris offers advantages over E. coli, such as the ability to perform some post-translational modifications and secrete the recombinant protein into the culture medium, simplifying purification. nih.gov It has been successfully used to produce recombinant human collagen and gelatin at high yields. nih.gov Other yeast systems like Saccharomyces cerevisiae are also utilized.

The table below compares common microbial expression systems for recombinant peptide production.

Expression System Advantages Limitations Reference
Escherichia coliRapid growth, high yields, low cost, well-understood genetics.Lack of post-translational modifications, potential for inclusion body formation. nih.gov
Pichia pastoris (Yeast)High-density cell culture, protein folding and secretion, some post-translational modifications.Slower growth than bacteria, potential for hyperglycosylation. nih.gov

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for rapid protein production without the use of living cells. wikipedia.org These systems utilize cell extracts containing all the necessary machinery for transcription and translation (ribosomes, enzymes, etc.). fraunhofer.de

Advantages of CFPS: The open nature of CFPS allows for direct control over the reaction environment, enabling the addition of non-natural amino acids, specific cofactors, or chaperones to assist in folding. wikipedia.org This is particularly advantageous for producing toxic proteins or for high-throughput screening of peptide variants. fraunhofer.defrontiersin.org

System Types: Common CFPS systems are based on extracts from E. coli, rabbit reticulocytes, wheat germ, and insect cells. nih.gov While prokaryotic systems generally yield more protein, eukaryotic systems are better suited for expressing proteins that require complex post-translational modifications. nih.gov Continuous-exchange cell-free systems can significantly increase protein yields by replenishing substrates and removing inhibitory byproducts. nih.gov

Microbial Expression Systems for Biosynthesis Pathway Reconstruction

Development of Novel Delivery Systems for In Vitro and In Vivo Research Studies

Effective delivery of this compound to its target site is crucial for its application in both cell-based assays (in vitro) and animal models (in vivo). Research into novel delivery systems aims to protect the peptide from degradation, improve its solubility, and enhance its bioavailability.

Liposomal Formulations: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic molecules. They can protect peptides from enzymatic degradation and facilitate their delivery to target cells. nih.gov "Bubble liposomes," which are liposomal bubbles containing gas, have been developed as a gene delivery system that uses ultrasound to induce cavitation and enhance delivery. nih.gov

Nanoparticle-based Systems: Biodegradable nanoparticles can be formulated to carry peptide cargo. For example, a polycharged biodegradable nanomaterial, N1-501, has been shown to efficiently deliver mRNA both in vitro and in vivo, suggesting its potential for peptide delivery as well. mdpi.com

Hydrogel Matrices: Hybrid microspheres using hydrogel matrices, such as polyvinyl alcohol and sodium alginate, have been used to deliver frog skin peptides, promoting wound repair in in vivo models. mdpi.com These systems can provide a sustained release of the peptide at the target site.

The development of these advanced delivery systems is essential for translating the potential of engineered this compound analogues from the bench to preclinical research applications. researchgate.net

Future Research Trajectories and Investigational Applications of Japonicin 2

Exploration of Untapped Biological Activities and Mechanisms in Emerging Pathogen Models

The primary function of HDPs is to protect the host from a wide array of pathogenic microorganisms. researchgate.net Future research on Japonicin-2 will likely focus on expanding our understanding of its biological activities beyond its known antimicrobial properties, particularly against emerging and multidrug-resistant (MDR) pathogens. frontiersin.org The rise of "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) necessitates the discovery of novel therapeutics, and HDPs are a promising alternative to conventional antibiotics. frontiersin.org

Investigations would aim to characterize the full spectrum of this compound's activity against these challenging pathogens, as well as against fungi, protozoa, and viruses. longdom.org The mechanisms of action for many amphibian AMPs involve the permeation and disruption of the microbial cell membrane, leading to cell death. longdom.orgimrpress.com Future studies on this compound would seek to elucidate its specific mechanism, which could involve non-membrane disruptive actions such as targeting intracellular processes like DNA or RNA synthesis, a characteristic observed in some HDPs. nih.gov Exploring these untapped activities in relevant pathogen models is a critical step toward developing new anti-infective strategies. nih.gov

Integration into Combination Therapies for Overcoming Resistance in Preclinical Studies

A significant area of investigation for HDPs is their use in combination with conventional antibiotics to combat drug resistance. frontiersin.orgnih.gov This synergistic approach can enhance the efficacy of existing antibiotics, lower the required therapeutic dose, and reduce the likelihood of resistance development. frontiersin.orgicr.ac.uk Preclinical studies are essential to identify the most effective combinations and schedules. frontiersin.org

Future preclinical research on this compound would involve testing its synergistic effects when paired with various classes of antibiotics against MDR bacteria. For instance, studies have shown that the HDP LL-37 enhances the bactericidal activity of colistin (B93849) against multidrug-resistant bacteria, while Cecropin A can disrupt biofilms and inhibit efflux pumps, which are key mechanisms of bacterial resistance. frontiersin.orgnih.gov Similar preclinical in vitro and in vivo models could be used to evaluate this compound's potential to resensitize resistant strains to antibiotics. nih.gov Such studies could demonstrate that a combination therapy involving this compound is more effective than either agent used as a monotherapy. ijbs.com

Table 1: Examples of Preclinical Combination Therapies with Antimicrobial Peptides (AMPs) This table presents examples from the broader class of AMPs to illustrate potential research avenues for this compound.

AMP/HDP Combination Agent Target Pathogen(s) Observed Synergistic Effect Reference(s)
LL-37 Colistin Multidrug-resistant bacteria Enhanced bactericidal activity and reduced biofilm formation. frontiersin.orgnih.gov
Cecropin A - Uropathogenic E. coli Disrupted biofilms and inhibited efflux pump activity, slowing resistance. frontiersin.orgnih.gov
Citropin 1.1 Rifampicin Rhodococcus equi Enhanced activity against biofilms. frontiersin.orgnih.gov
Polymyxin Rifampicin Acinetobacter baumannii High in vitro synergism. gardp.org
Polymyxin Fosfomycin Klebsiella pneumoniae High in vitro synergism. gardp.org
2-Aminoimidazole Conjugate Various Antibiotics Staphylococcus aureus, MRSA, Acinetobacter baumannii Increased biofilm dispersion and resensitization of MDR strains. nih.gov

Advancements in Production and Engineering Methodologies for Research and Developmental Scale-Up

The translation of a peptide from a laboratory curiosity to a developmental candidate hinges on the ability to produce it efficiently and at a larger scale. nih.gov The conventional method for producing synthetic peptides is solid-phase peptide synthesis (SPPS). ambiopharm.comopenaccessjournals.com Future efforts for this compound will leverage advancements in SPPS and other synthesis technologies to enable research and potential scale-up.

Recent innovations in peptide synthesis are focused on improving efficiency, yield, and sustainability. openaccessjournals.comadvancedchemtech.com These include:

Green Chemistry Approaches : Moving toward more environmentally friendly solvents and reducing the number of purification steps to minimize hazardous waste. advancedchemtech.com

Advanced Synthesis Platforms : The use of high-performance resin matrices and specialized linkers to facilitate the synthesis of complex or lengthy peptides. mdpi.com

Continuous Flow Systems : Shifting from batch processing to continuous flow manufacturing can reduce the use of excess reagents and solvents. advancedchemtech.com

Enzymatic Synthesis : Employing enzymes to form peptide bonds offers high precision and reduces the toxicity associated with organic solvents. mdpi.com

Scaling up production from the laboratory to an industrial pilot scale is a significant chemical engineering challenge that requires careful management of process parameters like heat transfer and mixing. visimix.comathensjournals.grresearchgate.net The development of a robust and scalable manufacturing process is a critical trajectory for the future of this compound research. researchgate.net

Contribution of this compound Research to Understanding Innate Immunity and Host Defense Systems

HDPs are a fundamental component of innate immunity in virtually all forms of life. nih.govd-nb.infoweizmann.ac.il Beyond their direct antimicrobial action, they are crucial immunomodulators that bridge the innate and adaptive immune responses. frontiersin.orgmdpi.comfrontiersin.org The study of individual peptides like this compound provides deeper insights into the complex workings of host defense.

HDPs can modulate the immune system in various ways:

They can recruit immune cells like neutrophils and macrophages to the site of infection. ubc.ca

They can regulate the inflammatory response by either suppressing the production of pro-inflammatory cytokines to prevent excessive tissue damage or enhancing inflammation to clear pathogens. d-nb.infomdpi.com

They can promote the maturation of dendritic cells, which are key antigen-presenting cells that activate the adaptive immune system. ubc.ca

Research into the specific immunomodulatory functions of this compound would contribute to the broader understanding of how the innate immune system recognizes and responds to pathogens. jst.go.jp Elucidating these mechanisms could reveal how HDPs maintain a healthy balance between antimicrobial defense and immune homeostasis, potentially opening new therapeutic avenues for infectious and inflammatory diseases. researchgate.netfrontiersin.org

Q & A

Q. What experimental methodologies are recommended for determining the antimicrobial efficacy of Japonicin-2 against multidrug-resistant pathogens?

  • Methodological Answer : Researchers should employ in vitro assays such as minimum inhibitory concentration (MIC) testing and time-kill kinetics to evaluate bactericidal/fungicidal activity. For gram-negative bacteria, combine this compound with membrane-permeabilizing agents (e.g., polymyxin B nonapeptide) to overcome outer membrane barriers. Validate results using standardized strains from repositories like ATCC and include negative controls (e.g., scrambled peptides) to confirm specificity .

Q. How can structural stability and folding of this compound be assessed under varying physiological conditions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy is critical for analyzing secondary structure (e.g., α-helical content) in buffers mimicking host environments (e.g., serum, lysosomal pH). Pair this with molecular dynamics simulations to predict conformational changes. For reproducibility, document buffer composition, temperature, and peptide concentration in the Methods section, and deposit raw spectral data in supplementary files .

Q. What are the key steps for isolating and characterizing this compound from natural sources?

  • Methodological Answer : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns for purification from frog skin secretions. Confirm identity via mass spectrometry (MALDI-TOF) and Edman degradation sequencing. For novel isoforms, provide NMR data (e.g., 2D NOESY for disulfide bond mapping) and compare with existing databases (e.g., UniProt) .

Advanced Research Questions

Q. How can conflicting data on the nucleotide diversity of this compound across species (e.g., R. amurensis vs. P. nigromaculatus) be resolved?

  • Methodological Answer : Conduct comparative genomic analyses using targeted sequencing of this compound loci across populations. Apply Tajima’s D statistic to distinguish neutral evolution from selection pressure. For discordant results (e.g., low diversity in this compound vs. high diversity in Temporin-1), evaluate functional constraints using dN/dS ratios and structural modeling of peptide-receptor interactions .

Table 1 : Nucleotide Diversity (π) of Antimicrobial Peptides in Northeast Asian Frogs

PeptideR. amurensisR. dybowskiiP. nigromaculatus
This compound0.0020.0010.003
Temporin-10.0150.0120.008
Esculetin-20.0040.0060.010

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound at the host-pathogen interface?

  • Methodological Answer : Use dual RNA-seq to simultaneously profile host immune responses (e.g., cytokine upregulation) and pathogen stress pathways (e.g., SOS response genes) during this compound exposure. Combine with fluorescence microscopy (e.g., SYTOX Green uptake for membrane disruption assays) and electrophysiology to assess ion channel modulation. Address contradictions in mode-of-action studies by including isogenic mutant strains (e.g., Staphylococcus aureus with altered membrane potential) .

Q. How can researchers address variability in cytotoxicity profiles of this compound across mammalian cell lines?

  • Methodological Answer : Perform high-content screening (HCS) with organoid models to quantify tissue-specific toxicity. Use lactate dehydrogenase (LDH) release assays and flow cytometry (Annexin V/PI staining) to distinguish membrane permeabilization from apoptosis. Normalize data using cell viability markers (e.g., ATP levels) and cross-reference with proteomic datasets (e.g., host cell surface glycosylation patterns) to identify susceptibility factors .

Q. What strategies are effective for reconciling discrepancies in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Adopt a consensus docking approach using multiple software (e.g., AutoDock Vina, Schrödinger Glide) to predict binding affinities to microbial targets (e.g., LPS, lipid II). Validate with alanine scanning mutagenesis and surface plasmon resonance (SPR) kinetics. For conflicting SAR data, apply multivariate analysis (e.g., PCA) to identify experimental variables (e.g., solvent polarity, peptide aggregation state) contributing to variability .

Guidelines for Rigorous Research Design

  • Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results. Use sensitivity analyses to test robustness against outlier removal or alternative statistical models .
  • Reproducibility : Adhere to the Beilstein Journal’s standards: disclose all synthetic protocols (e.g., solid-phase peptide synthesis gradients) in supplementary materials and deposit raw spectra/flow cytometry files in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.